3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-17-6-5-16(14-18(17)25-2)20(23)21-9-12-22-10-7-15(8-11-22)19-4-3-13-26-19/h3-6,13-15H,7-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIJOLONLHSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The piperidine ring is then synthesized and functionalized with the thiophene group through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The thiophene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the benzamide core would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the thiophene ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The target compound’s thiophene (electron-rich) contrasts with nitro (electron-deficient, ) or trifluoromethyl (electron-withdrawing, ) groups in analogs, altering receptor binding kinetics.
- Lipophilicity : The 3,4-dimethoxy groups likely increase membrane permeability compared to polar substituents like nitro or stannyl .
- Piperidine vs.
Pharmacological Implications
- Receptor Targeting : Piperidine/piperazine-ethyl benzamides frequently target serotonin (5-HT₁A) or dopamine receptors. Nitro-MPPF () is a 5-HT₁A antagonist used in PET imaging , while stannyl analogs () are precursors for radiotracers . The target compound’s thiophene moiety may modulate affinity for similar receptors.
- Metabolic Stability : Fluorinated analogs () exhibit prolonged half-lives due to C-F bond resistance to oxidation. The thiophene in the target compound, while metabolically labile, could improve solubility compared to fully aromatic systems.
Research Findings and Challenges
- Structural-Activity Relationships (SAR) : Substitution at the piperidine 4-position (thiophene vs. fluorophenyl or benzisoxazole in ) significantly impacts selectivity. For instance, fluorophenyl groups in analogs enhance binding to kinase targets, whereas thiophene may favor GPCRs.
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 4-(thiophen-2-yl)piperidine to a dimethoxybenzamide precursor, a route less complex than stannyl or bipyrimidinyl derivatives ().
- Data Gaps: Limited experimental data (e.g., pKa, solubility) for the target compound necessitate extrapolation from analogs. For example, Nitro-MPPF has a predicted pKa of 6.67 , suggesting moderate ionization at physiological pH, which may differ for the target due to thiophene’s electron-donating effects.
Biological Activity
3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is an organic compound that has garnered attention for its potential biological activity, particularly in the context of neurological disorders and psychiatric treatment. This article explores its structure, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 348.46 g/mol
- IUPAC Name : 3,4-dimethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
The compound features a benzamide core with methoxy groups at the 3 and 4 positions, a piperidine ring, and a thiophene moiety. The structural components suggest significant potential for interaction with biological targets, particularly neurotransmitter receptors.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Benzamide Core : Starting with a suitable aromatic compound, methoxy groups are introduced via methylation reactions.
- Piperidine Ring Formation : The piperidine structure is synthesized and subsequently functionalized with the thiophene group through substitution reactions.
- Final Assembly : The final compound is formed by coupling the benzamide core with the piperidine-thiophene moiety.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors. Initial studies indicate that it may exhibit potential as an analgesic or antipsychotic agent , likely due to its structural similarity to known psychoactive compounds. Key mechanisms include:
- Dopamine D2 Receptor Interaction : Compounds with similar structures often modulate dopaminergic pathways, which are crucial in treating mood disorders and schizophrenia.
- Serotonin Receptor Modulation : The presence of methoxy groups may enhance binding affinity to serotonin receptors, further influencing mood regulation.
Biological Activity Research Findings
Recent studies have focused on the pharmacological properties of this compound. Here are some significant findings:
| Study Focus | Findings |
|---|---|
| Receptor Binding Affinity | Preliminary studies suggest that this compound interacts with dopamine D2 and serotonin receptors. |
| Analgesic Potential | Structural similarities to known analgesics indicate potential effectiveness in pain management. |
| Antipsychotic Properties | Evidence suggests modulation of dopaminergic pathways may provide therapeutic effects in schizophrenia. |
Case Studies
- Case Study on Analgesic Effects :
- A study evaluated the analgesic properties of related compounds and noted that modifications to the piperidine ring could enhance efficacy in pain relief models.
- Psychiatric Applications :
- Research indicated that compounds similar to this compound show promise in reducing symptoms of anxiety and depression in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
